4-Benzyl-N,N-bis(4-methylphenyl)aniline
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Overview
Description
4-Benzyl-N,N-bis(4-methylphenyl)aniline is an organic compound with the molecular formula C28H27N. It is a derivative of aniline, where the nitrogen atom is bonded to a benzyl group and two 4-methylphenyl groups. This compound is known for its applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-N,N-bis(4-methylphenyl)aniline typically involves the reaction of 4-methylbenzenamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-N,N-bis(4-methylphenyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-Benzyl-N,N-bis(4-methylphenyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-Benzyl-N,N-bis(4-methylphenyl)aniline involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N,N-bis(4-methylphenyl)aniline: Similar structure but lacks the benzyl group.
N,N-Di-p-tolyl-p-toluidine: Another derivative of aniline with similar substituents.
Uniqueness
4-Benzyl-N,N-bis(4-methylphenyl)aniline is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
157885-86-4 |
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Molecular Formula |
C27H25N |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-(4-benzylphenyl)-4-methyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C27H25N/c1-21-8-14-25(15-9-21)28(26-16-10-22(2)11-17-26)27-18-12-24(13-19-27)20-23-6-4-3-5-7-23/h3-19H,20H2,1-2H3 |
InChI Key |
HVXSLEFYXBWOSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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